4-(3-Chloropropyl)morpholine hydrochloride
CAS No.: 57616-74-7
Cat. No.: VC3741253
Molecular Formula: C7H15Cl2NO
Molecular Weight: 200.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57616-74-7 |
|---|---|
| Molecular Formula | C7H15Cl2NO |
| Molecular Weight | 200.1 g/mol |
| IUPAC Name | 4-(3-chloropropyl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C7H14ClNO.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H |
| Standard InChI Key | PQECODMSWJOUAT-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCCCl.Cl |
| Canonical SMILES | C1COCCN1CCCCl.Cl |
Introduction
Chemical Identity and Structure
4-(3-Chloropropyl)morpholine hydrochloride, also known by its IUPAC name N-(3-Chloropropyl)morpholine hydrochloride, is a crystalline solid with distinctive chemical properties. The compound consists of a morpholine ring connected to a three-carbon chain terminated with a chlorine atom, with the entire structure existing as a hydrochloride salt.
Basic Information
The compound can be characterized by the following key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 57616-74-7 |
| IUPAC Name | N-(3-Chloropropyl)morpholine hydrochloride |
| Molecular Formula | C₇H₁₄ClNO·HCl |
| Molecular Weight | 200.11 g/mol |
| Parent Compound | 4-(3-Chloropropyl)morpholine (CAS: 7357-67-7) |
| Product Stage | Commercial |
The compound features a morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen atoms) with a 3-chloropropyl chain attached to the nitrogen atom, forming a secondary amine. The entire structure exists as a hydrochloride salt, providing stability and improved handling characteristics compared to the free base .
Physical Properties
The physical properties of 4-(3-Chloropropyl)morpholine hydrochloride differ from those of its free base. While comprehensive data specifically for the hydrochloride salt is limited in the available literature, the properties of the free base can provide valuable context.
Physical Properties of the Parent Compound
The free base 4-(3-Chloropropyl)morpholine exists as a colorless to yellow oil with the following properties:
| Property | Value |
|---|---|
| Physical Form | Oil |
| Color | Colorless to Yellow |
| Boiling Point | 115°C at 25 mmHg |
| Density | 1.0409 g/cm³ |
| Refractive Index | 1.4720-1.4760 |
| Flash Point | 91°C |
| Specific Gravity | 1.08 |
| pKa | 7.03±0.10 (Predicted) |
The hydrochloride salt typically exists as a crystalline solid with improved stability compared to the free base, making it more suitable for storage, handling, and formulation in pharmaceutical applications .
Solubility Profile
The solubility characteristics of the parent compound and its hydrochloride salt are important considerations for synthetic applications:
| Solvent | Solubility of Parent Compound |
|---|---|
| Chloroform | Slightly soluble |
| Methanol | Slightly soluble |
The hydrochloride salt generally exhibits enhanced water solubility compared to the free base, which is advantageous for aqueous reactions and formulations .
Synthesis Methods
Several synthetic routes exist for the preparation of 4-(3-Chloropropyl)morpholine and its hydrochloride salt, with optimization efforts focused on improving yield, purity, and process efficiency.
Synthesis from Morpholine and 1-Bromo-3-chloropropane
One of the most common and efficient methods involves the reaction of morpholine with 1-bromo-3-chloropropane:
-
Reaction of morpholine (2 equivalents) with 1-bromo-3-chloropropane (1 equivalent) in toluene
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Reflux conditions for approximately 2 hours
-
Filtration to remove byproducts
-
Washing with water
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Concentration under vacuum
-
Distillation to obtain the pure product
This method reportedly yields up to 96% of the desired product, making it highly efficient for both laboratory and industrial scale synthesis .
The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of morpholine attacks the less hindered carbon adjacent to the bromine atom, displacing bromide as a leaving group while preserving the chlorine functionality.
Conversion to Hydrochloride Salt
The free base can be converted to the hydrochloride salt through the following general procedure:
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Dissolution of the free base in an appropriate organic solvent (typically ether or a similar non-polar solvent)
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Treatment with anhydrous hydrogen chloride (either as gas or in solution)
-
Precipitation of the hydrochloride salt
-
Filtration and purification by recrystallization
This salt formation improves stability, handling properties, and potentially solubility characteristics in aqueous media.
Applications in Pharmaceutical Synthesis
4-(3-Chloropropyl)morpholine hydrochloride serves as a versatile building block in pharmaceutical synthesis, particularly in the development of complex APIs.
Gefitinib Synthesis
One of the most notable applications of this compound is as an intermediate in the synthesis of gefitinib, a quinazoline-based tyrosine kinase inhibitor used in cancer treatment. The compound provides the morpholinopropoxy side chain critical to gefitinib's structure and activity .
The synthetic pathway involves:
-
Reaction of 4-(3-Chloropropyl)morpholine with appropriate hydroxy-substituted precursors
-
Formation of the morpholinopropoxy side chain through nucleophilic substitution
-
Further elaboration to complete the gefitinib structure
This approach is documented in patents for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, which is the chemical name for gefitinib .
Other Pharmaceutical Applications
Beyond gefitinib synthesis, 4-(3-Chloropropyl)morpholine hydrochloride serves as an intermediate for various pharmaceutical compounds, particularly those requiring a morpholinopropoxy functionality. This structural motif is common in drugs targeting:
-
Protein kinase inhibitors
-
Receptor antagonists
-
Signal transduction modulators
The compound's reactivity profile makes it suitable for selective alkylation reactions in complex molecular settings .
Biological Activities
While primarily valued as a synthetic intermediate, 4-(3-Chloropropyl)morpholine and derivatives exhibit interesting biological activities that may contribute to their pharmaceutical relevance.
Anticancer Properties
The parent compound has been reported to possess inhibitory effects against cancer cell proliferation through several mechanisms:
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Inhibition of epidermal growth factor (EGF) receptor tyrosine kinase activity
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Inhibition of DNA synthesis, leading to reduced cell proliferation
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Inhibition of protein synthesis through interference with nucleophilic reactions
These properties suggest potential applications beyond its role as a synthetic intermediate, though more research is needed to fully characterize these activities and their therapeutic relevance .
Structure-Activity Relationships
The biological activity of 4-(3-Chloropropyl)morpholine derivatives appears to be influenced by:
-
The presence and position of the chlorine atom
-
The morpholine ring, which can engage in hydrogen bonding interactions
-
The three-carbon linker, which provides appropriate spacing for target engagement
These structure-activity relationships have guided the development of more potent and selective compounds for various therapeutic applications.
| Parameter | Recommendation |
|---|---|
| Atmosphere | Inert (e.g., nitrogen or argon) |
| Temperature | Below -20°C (freezer storage) |
| Container | Tightly sealed to prevent moisture exposure |
| Light Protection | Amber containers or protection from light |
These precautions help prevent degradation, hydrolysis, or other unwanted reactions that could compromise the compound's purity and utility .
Analytical Characterization
Various analytical techniques provide valuable data for confirming the identity, purity, and quality of 4-(3-Chloropropyl)morpholine hydrochloride.
Spectroscopic Data
The parent compound can be characterized by the following spectroscopic data:
| Technique | Key Features |
|---|---|
| ¹H NMR (300 MHz, DMSO-d₆) | δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H) |
| Mass Spectrometry | (M+H): 164 |
| InChI | InChI=1S/C7H14ClNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 |
| SMILES | N1(CCCCl)CCOCC1 |
The hydrochloride salt would show characteristic shifts in NMR spectra, particularly for protons adjacent to the protonated nitrogen atom .
Identification Codes
For regulatory and commercial purposes, the compound is associated with various identification codes:
| Identifier | Code |
|---|---|
| CAS Number (Free Base) | 7357-67-7 |
| CAS Number (HCl Salt) | 57616-74-7 |
| MDL Number | MFCD00039714 |
| InChIKey | PQECODMSWJOUAT-UHFFFAOYSA-N |
| FDA UNII | 82BVM8E6TN |
| RTECS | QE0488000 |
These identifiers facilitate accurate tracking, regulatory compliance, and information retrieval in chemical databases .
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